Propan-2-yl 4-chlorobenzoate

Descripción general

Descripción

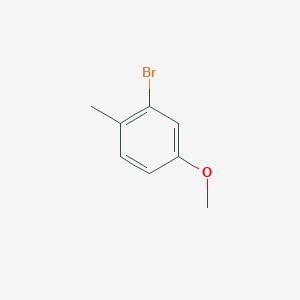

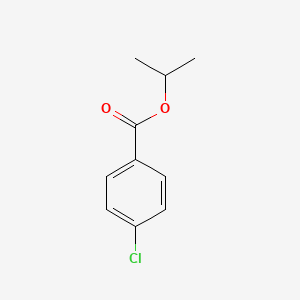

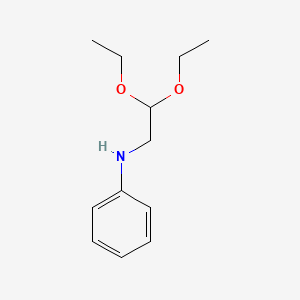

Propan-2-yl 4-chlorobenzoate is a chemical compound . Its molecular formula is C10H11ClO2 and its molecular weight is 198.65 g/mol .

Molecular Structure Analysis

The molecular structure of Propan-2-yl 4-chlorobenzoate is characterized by its molecular formula C10H11ClO2 . The InChI code for this compound is 1S/C10H11ClO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 .Physical And Chemical Properties Analysis

Propan-2-yl 4-chlorobenzoate has a molecular weight of 198.65 g/mol . It has a melting point of 68-70°C . The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

Pharmacology

Application Summary

Propan-2-yl 4-chlorobenzoate is utilized in pharmacological research, particularly in the study of G Protein-Coupled Receptors (GPCRs), which are key drug targets due to their involvement in many physiological processes .

Experimental Methods

The compound is used in mass spectrometry (MS) techniques to observe the binding of ligand molecules and their impact on interaction with transducers. Techniques like hydrogen deuterium exchange (HDX) and native-MS are employed to investigate GPCR pharmacology .

Results and Outcomes

The use of Propan-2-yl 4-chlorobenzoate in these methods has provided insights into ligand–drug interactions and G protein coupling, contributing to the discovery of endogenous allosteric ligands and new perspectives for drug discovery .

Material Science

Application Summary

In material science, Propan-2-yl 4-chlorobenzoate is explored for its potential in creating new materials, especially polymers with specific properties .

Experimental Methods

The compound may be polymerized or copolymerized to form materials with desired thermal and mechanical properties. It can also act as an additive to modify surface characteristics of materials .

Results and Outcomes

Research has led to the development of materials with improved characteristics, such as increased resistance to heat or chemical degradation, which are essential for various industrial applications .

Analytical Chemistry

Application Summary

This compound is used as a standard in analytical procedures to calibrate instruments or as a reference compound in quantitative analyses .

Experimental Methods

Propan-2-yl 4-chlorobenzoate is often used in chromatography and spectrometry for the identification and quantification of substances in complex mixtures .

Results and Outcomes

The use of this compound in analytical chemistry ensures accurate and reliable measurements, which are crucial for the validation of experimental results .

Environmental Science

Application Summary

Propan-2-yl 4-chlorobenzoate is studied for its environmental impact, particularly its behavior in water and soil systems, and its biodegradability .

Experimental Methods

Environmental fate studies involve examining the compound’s stability under various conditions and its interactions with other environmental components .

Results and Outcomes

Findings from these studies help in assessing the ecological risks associated with the compound and in developing strategies for its safe disposal and management .

Biochemistry

Application Summary

In biochemistry, the compound is investigated for its interactions with enzymes and proteins, which can reveal mechanisms of action and inform drug design .

Experimental Methods

Biochemical assays, such as enzyme kinetics and binding studies, are conducted to understand the compound’s role at the molecular level .

Results and Outcomes

Research has provided valuable data on the compound’s biochemical behavior, contributing to the broader understanding of cellular processes and potential therapeutic applications .

This analysis covers a range of applications for Propan-2-yl 4-chlorobenzoate, demonstrating its versatility and importance in scientific research across multiple disciplines. Each application contributes uniquely to the advancement of knowledge and technology in its respective field.

Chemical Reference Standard

Application Summary

Propan-2-yl 4-chlorobenzoate is often used as a chemical reference standard in pharmaceutical testing to ensure the accuracy and consistency of analytical methods .

Experimental Methods

The compound serves as a control or benchmark in various chromatographic and spectrometric techniques, such as HPLC, LC-MS, and UPLC .

Results and Outcomes

As a reference standard, it provides reliable baselines for peak identification and quantification, contributing to the validation of pharmaceutical products .

Pesticide Research

Application Summary

This ester is investigated for its potential use in pesticide formulations, particularly in the development of new herbicides and insecticides .

Experimental Methods

Propan-2-yl 4-chlorobenzoate is tested for its efficacy and selectivity against various pests, using bioassays and field trials .

Results and Outcomes

The research aims to determine the optimal concentrations and application methods that maximize pest control while minimizing environmental impact .

Cosmetic Industry

Application Summary

In the cosmetic industry, the compound is explored for its preservative properties and its role in enhancing the stability of cosmetic formulations .

Experimental Methods

It is incorporated into creams, lotions, and other personal care products, and its efficacy is evaluated through stability tests and microbial challenge assays .

Results and Outcomes

Studies have shown that Propan-2-yl 4-chlorobenzoate can extend the shelf life of products and maintain their quality under various storage conditions .

Food Science

Application Summary

The compound’s role in food science includes its use as a food additive, particularly as a preservative to prevent spoilage and extend shelf life .

Experimental Methods

It is added to food products in controlled amounts and tested for its effectiveness in inhibiting microbial growth and maintaining freshness .

Results and Outcomes

Research indicates that Propan-2-yl 4-chlorobenzoate can effectively preserve food items, ensuring safety and quality for consumers .

Veterinary Medicine

Application Summary

Propan-2-yl 4-chlorobenzoate is also used in veterinary medicine research to develop treatments for animal diseases .

Experimental Methods

The compound is included in veterinary drugs and its pharmacokinetics, efficacy, and safety are studied in animal models .

Results and Outcomes

The findings contribute to the creation of new veterinary medications that are safe and effective for animal health care .

Nanotechnology

Application Summary

In nanotechnology, the compound is utilized in the synthesis of nanoparticles, which have applications in drug delivery and diagnostic imaging .

Experimental Methods

Propan-2-yl 4-chlorobenzoate is used to modify the surface properties of nanoparticles to improve their stability and target specificity .

Results and Outcomes

The application of this compound in nanotechnology has led to the development of nanoparticles with enhanced functionality for medical use .

Safety And Hazards

Propiedades

IUPAC Name |

propan-2-yl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLPFZRDHTWKTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335213 | |

| Record name | propan-2-yl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 4-chlorobenzoate | |

CAS RN |

22913-11-7 | |

| Record name | propan-2-yl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B1268007.png)

![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)

![2-[(Chloroacetyl)amino]benzamide](/img/structure/B1268020.png)

![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)